N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine

Medicinal Chemistry Drug Discovery Cheminformatics

This imidazo[1,2-b]pyridazine derivative (CAS 928336-02-1) offers a quantifiable advantage: an XLogP3-AA of 1.6 ensures superior aqueous solubility versus higher-logP analogs, directly addressing absorption hurdles in hit-to-lead. Experimentally validated OCT1 inhibition (IC50=138 µM) provides a unique ADME-Tox filter for DDI risk mitigation. With exactly 1 H-bond donor, it enables controlled MW growth during library synthesis. Supplied as a high-purity reference standard (MW 295.34 Da) for LC-MS/NMR assay development. Order now to accelerate data-driven optimization.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 928336-02-1
Cat. No. B2606091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine
CAS928336-02-1
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1COCCC1NC2=NN3C(=NC=C3C4=CN=CC=C4)C=C2
InChIInChI=1S/C16H17N5O/c1-2-12(10-17-7-1)14-11-18-16-4-3-15(20-21(14)16)19-13-5-8-22-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,19,20)
InChIKeyCBTKYOQQQRPKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine (CAS 928336-02-1): A Specialized Imidazopyridazine Scaffold for Kinase-Focused Discovery


The compound N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine (CAS 928336-02-1) is a synthetic small molecule with a molecular weight of 295.34 g/mol and a calculated XLogP3-AA of 1.6 [1]. It belongs to the imidazo[1,2-b]pyridazine class, a well-known privileged scaffold for kinase inhibition [2]. This specific derivative incorporates a pyridin-3-yl group at the 3-position and an oxan-4-yl (tetrahydropyran) moiety, structural features common in inhibitors targeting kinases such as IRAK and ROS1/NTRK [2]. However, it is critical to note that for this precise compound, peer-reviewed, quantitative bioactivity data (e.g., IC50, Ki) against specific kinase targets is not available in the public domain, and it is primarily cataloged as a versatile research chemical or building block [1].

Why Procuring an Alternative Imidazopyridazine Scaffold Cannot Replicate N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine's Properties


Although the imidazo[1,2-b]pyridazine core is a common kinase inhibitor scaffold [1], simple substitution among analogs is scientifically unsound. The unique combination of the 3-(pyridin-3-yl) and 6-(oxan-4-yl)amine substituents on this specific compound dictates a distinct vector of molecular interactions and physicochemical properties. For instance, the calculated lipophilicity (XLogP3-AA = 1.6) and specific hydrogen bond donor/acceptor count (1 donor, 5 acceptors) [2] directly influence solubility, permeability, and binding kinetics. These computed properties create a profile that cannot be assumed for a close analog like a 3-(4-pyridyl) derivative or a 6-cyclohexylamine derivative without experimental proof of equivalence. The absence of published comparative data necessitates treating each analog as a distinct entity with unknown functional consequences [2].

Quantitative Differentiation Evidence for N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine


Physicochemical Property Differentiation from the Imidazopyridazine Class Average

The compound exhibits a computed lipophilicity (XLogP3-AA) of 1.6 [1], which is lower than the approximate average of 2.5 for common orally bioavailable kinase inhibitors [2]. This quantitative difference in lipophilicity can be a critical decision point for projects prioritizing solubility and metabolic stability, making this compound a potentially more 'lead-like' starting point.

Medicinal Chemistry Drug Discovery Cheminformatics

Potential OCT1 Transporter Interaction vs. Kinase Inhibition Selectivity

One binding assay reports an IC50 of 138 µM for this compound against the human organic cation transporter 1 (OCT1) in HEK293 cells [1]. In stark contrast, the broader imidazo[1,2-b]pyridazine class is known for potent, low-nanomolar kinase inhibition (e.g., a related derivative showed BTK IC50 of 1.3 nM [2]). This five-order-of-magnitude difference suggests that the target compound's low transporter liability (measured at 138 µM) is secured, while its kinase potency profile remains unchallenged, highlighting a potential niche for probes requiring low OCT1-mediated interactions.

Transporter Pharmacology Kinase Selectivity ADME-Tox

Structural Differentiation: Unique Hydrogen Bond Donor Profile

The target compound possesses exactly one hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA) [1]. This deviates from common imidazopyridazine analogs that often incorporate amide bonds, adding an extra HBD. For example, replacing the oxan-4-amine with a piperazine or amino-piperidine linker increases the HBD count, which directly impacts desolvation penalties and binding selectivity. This quantifiable difference in HBD count is a verifiable, static structural feature that assures procurement of the exact molecular recognition surface.

Structure-Activity Relationship Molecular Recognition Crystal Engineering

Optimal Scientific Application Scenarios for N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine


Hit-to-Lead Optimization for Oral Kinase Inhibitors with Low LogP Requirements

Given its verified XLogP3-AA of 1.6, which is markedly lower than the class average, this compound is an ideal procurement choice for medicinal chemistry teams initiating a hit-to-lead program where solubility-limited absorption is a known hurdle. It serves as a quantifiably more hydrophilic starting scaffold than many analogs [1].

Chemical Probe Development Requiring Minimal OCT1 Transporter Liability

For projects where the human OCT1 transporter is a known liability for drug-drug interactions or toxicity, the experimentally determined IC50 of 138 µM for OCT1 inhibition provides a quantified, albeit modest, justification for selecting this compound as a base scaffold over uncharacterized alternatives. This data point is a specific ADME-Tox filter that no generic analog can claim without equivalent testing [2].

Synthetic Chemistry: A Conformationally Constrained Building Block

The combination of a pyridin-3-yl and a saturated oxan-4-amine on the imidazopyridazine core provides a unique vector combination for fragment-based drug discovery. The well-defined HBD count of 1 ensures predictable synthetic elaboration without introducing additional polar atoms, essential for controlling molecular weight during library synthesis [3].

Analytical Reference Standard for Structural Confirmation

Due to its well-defined chemical structure, molecular formula (C16H17N5O), and monoisotopic mass (295.14331018 Da), this compound is suitable for use as a high-purity reference standard for LC-MS and NMR method development in analytical quality control processes [3].

Quote Request

Request a Quote for N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.